Cas no 1019595-36-8 (1-(3-Fluoro-4-isobutoxyphenyl)ethanone)
1-(3-Fluoro-4-isobutoxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Fluoro-4-isobutoxyphenyl)ethanone
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- MDL: MFCD11136891
- Inchi: 1S/C12H15FO2/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8H,7H2,1-3H3
- InChI Key: SHRUCNOSLLPJSA-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(OCC(C)C)C(F)=C1)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
1-(3-Fluoro-4-isobutoxyphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428249-1 g |
4'-iso-Butoxy-3'-fluoroacetophenone; . |
1019595-36-8 | 1g |
€1,621.80 | 2023-04-23 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512181-1g |
1-(3-Fluoro-4-isobutoxyphenyl)ethanone |
1019595-36-8 | 97% | 1g |
¥3031.0 | 2024-04-18 | |
| Matrix Scientific | 181218-1g |
1-(3-Fluoro-4-isobutoxyphenyl)ethanone, 95% |
1019595-36-8 | 95% | 1g |
$826.00 | 2023-09-11 | |
| Matrix Scientific | 181218-5g |
1-(3-Fluoro-4-isobutoxyphenyl)ethanone, 95% |
1019595-36-8 | 95% | 5g |
$1568.00 | 2023-09-11 | |
| Ambeed | A447156-1g |
1-(3-Fluoro-4-isobutoxyphenyl)ethanone |
1019595-36-8 | 97% | 1g |
$441.0 | 2024-04-15 | |
| abcr | AB428249-1g |
4'-iso-Butoxy-3'-fluoroacetophenone; . |
1019595-36-8 | 1g |
€1621.80 | 2025-02-16 | ||
| A2B Chem LLC | AX96996-1g |
1-(3-Fluoro-4-isobutoxyphenyl)ethanone |
1019595-36-8 | 95% | 1g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AX96996-5g |
1-(3-Fluoro-4-isobutoxyphenyl)ethanone |
1019595-36-8 | 95% | 5g |
$1045.00 | 2024-04-20 |
1-(3-Fluoro-4-isobutoxyphenyl)ethanone Suppliers
1-(3-Fluoro-4-isobutoxyphenyl)ethanone Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-(3-Fluoro-4-isobutoxyphenyl)ethanone
Introduction to 1-(3-Fluoro-4-isobutoxyphenyl)ethanone (CAS No. 1019595-36-8)
1-(3-Fluoro-4-isobutoxyphenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 1019595-36-8, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This molecule, featuring a unique structural motif of a fluoro-substituted aromatic ring connected to an isobutoxy group and an acetyl moiety, has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom at the 3-position of the phenyl ring introduces electronic and steric effects that can modulate the reactivity and biological activity of the compound, making it a valuable scaffold for drug discovery efforts.
The structure of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone consists of a benzene ring substituted with a fluorine atom at the 3-position and an isobutoxy group at the 4-position. The carbonyl group (ethanone) at the 1-position provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives. This structural arrangement not only imparts specific physicochemical properties but also opens up avenues for exploring its pharmacological profile.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorine atom in 1-(3-Fluoro-4-isobutoxyphenyl)ethanone can influence both electronic distribution and steric hindrance around the aromatic ring, which is crucial for optimizing drug-like properties. Studies have shown that fluorine substitution can lead to improved pharmacokinetic profiles, including increased bioavailability and reduced susceptibility to degradation by metabolic enzymes.
The isobutoxy group, another key feature of this compound, contributes to its hydrophobicity and can influence membrane permeability. This characteristic makes it a promising candidate for designing molecules that require good solubility in both aqueous and lipid environments, which is often essential for drug delivery systems. Additionally, the presence of both fluoro and isobutoxy substituents can create a balance between rigidity and flexibility in the molecular structure, allowing for fine-tuning of biological activity.
Recent research in medicinal chemistry has highlighted the potential of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone as a precursor in the synthesis of novel therapeutic agents. Its unique structural features make it an attractive scaffold for developing compounds with targeted biological activities. For instance, derivatives of this molecule have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The ability to modify different parts of the molecule while retaining its core structure allows chemists to explore a wide range of biological functions.
The synthesis of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of the fluorine atom can be achieved through halogen exchange reactions or direct fluorination methods, while the isobutoxy group can be installed via nucleophilic substitution or etherification reactions. The final step often involves acylation to introduce the ethanone moiety. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in further research and development.
In addition to its pharmaceutical applications, 1-(3-Fluoro-4-isobutoxyphenyl)ethanone has shown promise in material science. Its aromatic structure and functional groups make it a suitable candidate for designing organic semiconductors or ligands for catalytic processes. The fluorine atom can enhance electron-withdrawing properties, which is beneficial for tuning charge transport properties in electronic materials. Furthermore, its ability to participate in hydrogen bonding due to the presence of oxygen atoms opens up possibilities for creating functional polymers or coatings with specific properties.
The pharmacological potential of this compound has been further explored through computational modeling and experimental studies. Molecular docking simulations have been used to predict how 1-(3-Fluoro-4-isobutoxyphenyl)ethanone might interact with various biological targets, such as enzymes or receptors involved in disease pathways. These studies have provided insights into its binding affinity and potential side effects, guiding future modifications to enhance therapeutic efficacy.
One notable area where this compound has been investigated is in the development of antiviral agents. The unique structural features of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone make it a versatile scaffold for designing molecules that can inhibit viral replication. Preliminary studies have suggested that derivatives of this compound may interfere with key viral enzymes or proteins, offering a new approach to combat viral infections. As antiviral drug discovery remains a critical area of research due to emerging infectious diseases, compounds like this hold significant promise.
The future directions for research on 1-(3-Fluoro-4-isobutoxyphenyl)ethanone are diverse and exciting. Continued exploration into its pharmacological properties could lead to new therapeutic applications across various therapeutic areas. Additionally, investigating its role in material science may uncover novel uses for this compound beyond traditional pharmaceuticals. As synthetic chemistry advances, it will be increasingly possible to generate libraries of derivatives with tailored properties, further expanding its potential applications.
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